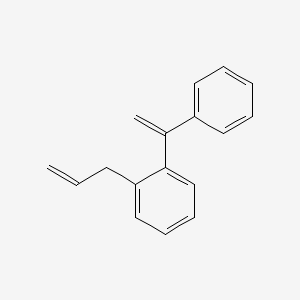
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)-: is an organic compound with a complex structure that includes both phenylethenyl and propenyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- typically involves the reaction of benzene with appropriate alkenyl derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-phenylethenyl chloride and 2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the reaction, and the process is often optimized to minimize by-products and waste.
化学反应分析
Types of Reactions
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the phenylethenyl and propenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids such as benzoic acid derivatives.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Halogenated benzene derivatives.
科学研究应用
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The phenylethenyl and propenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, affecting the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Phenylpropene: Similar structure but lacks the additional phenylethenyl group.
Styrene: Contains a phenylethenyl group but lacks the propenyl group.
Allylbenzene: Contains a propenyl group but lacks the phenylethenyl group.
Uniqueness
Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- is unique due to the presence of both phenylethenyl and propenyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.
属性
CAS 编号 |
58978-24-8 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-(1-phenylethenyl)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C17H16/c1-3-9-16-12-7-8-13-17(16)14(2)15-10-5-4-6-11-15/h3-8,10-13H,1-2,9H2 |
InChI 键 |
XGYKHILRTXYMMQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC=CC=C1C(=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



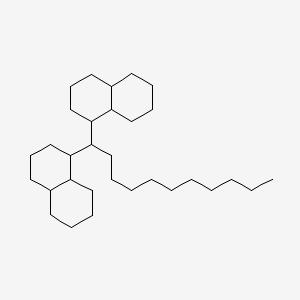
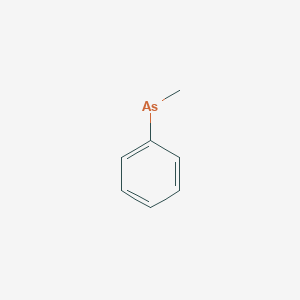
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

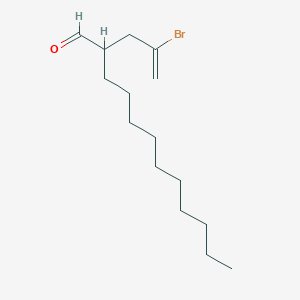
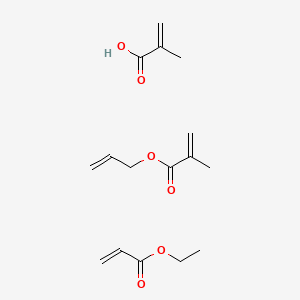
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
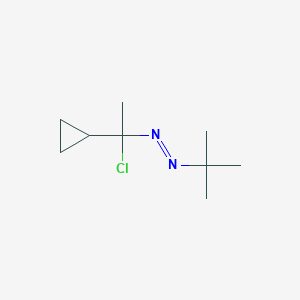
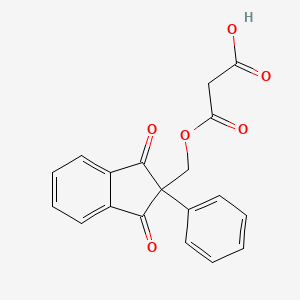
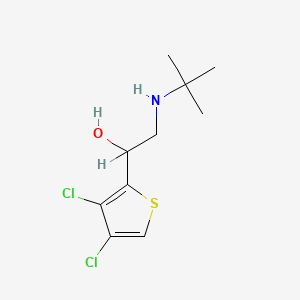
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)

![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
